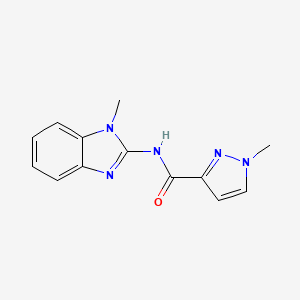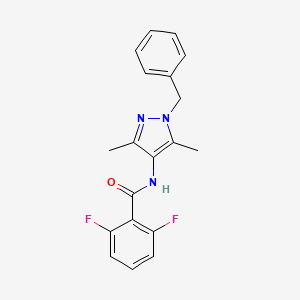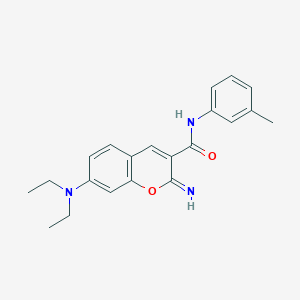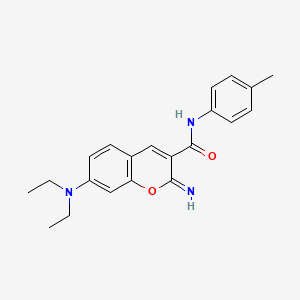
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as GSK-3 inhibitor VIII and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide involves the inhibition of GSK-3 activity. This enzyme plays a crucial role in several signaling pathways in the brain, including the Wnt signaling pathway, which is involved in the regulation of neuronal development and synaptic plasticity. Inhibition of GSK-3 activity by this compound has been shown to have a variety of effects on neuronal function, including increased neurite outgrowth, enhanced synaptic plasticity, and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neuronal function, this compound has also been shown to have several biochemical and physiological effects. These include inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune function, and modulation of the activity of several other signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for GSK-3 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of GSK-3 in various biological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent GSK-3 inhibitors that can be used at lower concentrations. Another area of research is in the identification of new targets for this compound, which could expand its potential applications beyond the field of neuroscience. Finally, there is also interest in exploring the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and bipolar disorder.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a key regulator of several signaling pathways in the brain and has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia.
Eigenschaften
IUPAC Name |
1-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-17-8-7-10(16-17)12(19)15-13-14-9-5-3-4-6-11(9)18(13)2/h3-8H,1-2H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQHCGCZAYMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286963.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286969.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,6-difluorobenzamide](/img/structure/B4286982.png)


![3-(4-chlorophenyl)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287007.png)
![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287010.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4287050.png)
![2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4287055.png)